8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one
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Overview
Description
8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one is a heterocyclic compound that contains bromine, fluorine, and a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common method involves the bromination and fluorination of a benzoxazine precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and solvent conditions to ensure selective substitution at the desired positions on the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The benzoxazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), fluorinating agents (e.g., Selectfluor), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzoxazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties.
Biological Studies: Researchers can use this compound to study its interactions with biological molecules and its potential as a bioactive agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with biological molecules, potentially affecting their function. The benzoxazine ring can also participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: This compound shares similar halogenation patterns and a heterocyclic structure.
1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-yl)methyl)piperazine: Another compound with bromine and fluorine substitutions on a heterocyclic ring.
Uniqueness
8-Bromo-6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one is unique due to its specific combination of bromine, fluorine, and a benzoxazine ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
8-bromo-6-fluoro-2-methyl-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO2/c1-4-9(13)12-7-3-5(11)2-6(10)8(7)14-4/h2-4H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWJZEBWSYTSQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C(=CC(=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718437 |
Source
|
Record name | 8-Bromo-6-fluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1267046-92-3 |
Source
|
Record name | 8-Bromo-6-fluoro-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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